3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester
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Overview
Description
3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative with a molecular weight of 309.64 g/mol. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It is characterized by the presence of a boronic acid group, a chlorine atom, and an isopropylaminomethyl group on the phenyl ring.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 3-chloro-2-(N-isopropylaminomethyl)phenylboronic acid with pinacol in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods: On an industrial scale, the synthesis involves the use of large reactors with controlled temperature and pressure conditions to ensure the efficient formation of the pinacol ester derivative.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can undergo oxidation to form phenylboronic acid derivatives and reduction to form various amines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., sodium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenylboronic acid derivatives.
Reduction: Various amines.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic acids and their esters are known to participate in the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key biochemical pathway. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various organic compounds.
Pharmacokinetics
It’s important to note that boronic acids and their esters are generally considered to be marginally stable in water . This could potentially impact their bioavailability.
Result of Action
In the context of the suzuki–miyaura reaction, the result would be the formation of a new carbon-carbon bond .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
The 3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester participates in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This process involves the transmetalation of formally nucleophilic organic groups from boron to palladium
Cellular Effects
Its role in Suzuki–Miyaura coupling suggests it may influence cellular processes involving carbon-carbon bond formation .
Molecular Mechanism
In Suzuki–Miyaura coupling, this compound acts as a nucleophile, transferring organic groups from boron to palladium . This process involves the oxidation of palladium through its donation of electrons to form a new palladium-carbon bond .
Temporal Effects in Laboratory Settings
Phenylboronic pinacol esters, a related class of compounds, have been found to be susceptible to hydrolysis, particularly at physiological pH .
Metabolic Pathways
Its role in Suzuki–Miyaura coupling suggests it may be involved in metabolic processes related to carbon-carbon bond formation .
Scientific Research Applications
Chemistry: The compound is extensively used in organic synthesis for the formation of biaryl compounds through cross-coupling reactions. Biology: It is employed in the synthesis of bioactive molecules and pharmaceutical intermediates. Medicine: The compound's derivatives are explored for their potential therapeutic applications, including anticancer and anti-inflammatory properties. Industry: It is utilized in the production of materials with specific electronic and photonic properties.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the chlorine and isopropylaminomethyl groups.
Biphenyl Boronic Acid Derivatives: Similar cross-coupling reagents used in organic synthesis.
Uniqueness: The presence of the chlorine atom and the isopropylaminomethyl group on the phenyl ring makes this compound unique, providing specific reactivity and selectivity in cross-coupling reactions.
Properties
IUPAC Name |
N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BClNO2/c1-11(2)19-10-12-13(8-7-9-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZFFGWXJFOBOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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